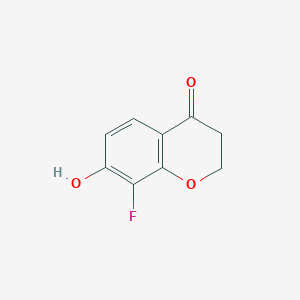
(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid
Übersicht
Beschreibung
(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C11H15BFNO5S and a molar mass of 303.11 g/mol . This compound is known for its unique chemical properties and is widely used in various scientific research fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various boronic acid derivatives . The general synthetic route involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Analyse Chemischer Reaktionen
(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it forms carbon–carbon bonds with other organic molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Medicinal Chemistry: This compound is used in the development of pharmaceuticals and other bioactive molecules.
Material Science: It is used in the synthesis of materials with unique properties for various industrial applications.
Wirkmechanismus
The mechanism of action of (2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid involves its ability to form stable carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction involves the oxidative addition of an aryl halide to a palladium catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the final product . The molecular targets and pathways involved in this reaction are primarily related to the palladium-catalyzed formation of carbon–carbon bonds.
Vergleich Mit ähnlichen Verbindungen
(2-Fluoro-4-methyl-5-(morpholinosulfonyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:
(2-Methyl-4-(morpholinosulfonyl)phenyl)boronic acid: Similar in structure but lacks the fluoro group, which can affect its reactivity and applications.
Phenylboronic acid: A simpler boronic acid derivative with different reactivity and applications.
4-Fluorophenylboronic acid: Contains a fluoro group but lacks the morpholinosulfonyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provide specific reactivity and applications in various fields of research .
Eigenschaften
IUPAC Name |
(2-fluoro-4-methyl-5-morpholin-4-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO5S/c1-8-6-10(13)9(12(15)16)7-11(8)20(17,18)14-2-4-19-5-3-14/h6-7,15-16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAHYSVEYASQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride](/img/structure/B1458497.png)
![5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride](/img/structure/B1458498.png)
![6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1458499.png)







![5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole](/img/structure/B1458512.png)


